2-(Dimethylamino)-2-methylpropanenitrile

Descripción

Contextualization within the Class of Alpha-Aminonitriles and Tertiary Amines in Organic Chemistry

In organic chemistry, amines are classified based on the number of organic substituents attached to the nitrogen atom. wikipedia.org Tertiary amines are compounds where the nitrogen atom is bonded to three organic groups. ontosight.aifiveable.meucla.edu They are characterized by a nitrogen atom with a lone pair of electrons, which makes them basic and nucleophilic. fiveable.melumenlearning.com

Alpha-aminonitriles are a class of organic compounds that feature a nitrile group (-C≡N) and an amino group (-NR₂) attached to the same carbon atom. This unique structural arrangement makes them versatile intermediates in organic synthesis. uni-mainz.de The chemistry of α-aminonitriles has been a subject of interest for over 160 years, as they serve as valuable precursors for the synthesis of a wide array of molecules, including amino acids, heterocyclic compounds, and alkaloids. uni-mainz.deresearchgate.net

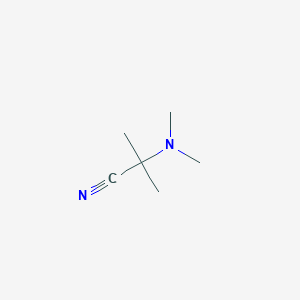

2-(Dimethylamino)-2-methylpropanenitrile fits into both of these categories. The nitrogen atom is bonded to three carbon atoms (two methyl groups and the tertiary carbon of the propanenitrile backbone), making it a tertiary amine. ucla.edu The presence of the dimethylamino group and the nitrile group on the same carbon atom classifies it as an α-aminonitrile.

Historical Development and Early Research on Aminonitrile Chemistry

The history of aminonitrile chemistry is intrinsically linked to the development of amino acid synthesis. The first synthesis of an α-aminonitrile was reported in 1850 by Adolph Strecker. mdpi.comwikipedia.orgacs.org This reaction, now known as the Strecker synthesis, involves the one-pot, three-component reaction of an aldehyde (or ketone), ammonia (B1221849), and hydrogen cyanide to produce an α-aminonitrile. mdpi.comwikipedia.orgacs.org Subsequent hydrolysis of the nitrile group yields the corresponding amino acid. wikipedia.org

The Strecker synthesis was a landmark discovery in organic chemistry as it provided a straightforward method for the laboratory synthesis of amino acids from simple starting materials. mdpi.comacs.org The original reaction involved acetaldehyde, ammonia, and hydrogen cyanide to produce alanine (B10760859) after hydrolysis. wikipedia.org Over the decades, the scope of the Strecker reaction has been expanded to include a wide variety of aldehydes, ketones, and amines, allowing for the synthesis of a diverse range of natural and unnatural amino acids and their derivatives. acs.org This foundational work laid the groundwork for the study and application of α-aminonitriles as key synthetic intermediates. researchgate.net

Academic Significance and Identified Research Gaps in the Study of this compound

The academic significance of this compound lies primarily in its role as a building block in organic synthesis. For instance, it has been used as a starting material in the synthesis of 2-aroyl-3-(dimethylamino)-2-propenenitriles. clockss.org These compounds, in turn, are valuable precursors for the synthesis of various heterocyclic compounds with potential biological activity, such as pyrazolo[1,5-a]pyrimidines and benzo wikipedia.orglumenlearning.comimidazo[1,2-a]pyrimidines. clockss.org

Propiedades

IUPAC Name |

2-(dimethylamino)-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c1-6(2,5-7)8(3)4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIDGSEGTBIWFTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30440950 | |

| Record name | 2-(dimethylamino)-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2273-40-7 | |

| Record name | 2-(dimethylamino)-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Dimethylamino 2 Methylpropanenitrile

Classical and Contemporary Strecker-Type Reaction Approaches

The formation of α,α-disubstituted α-aminonitriles, such as 2-(dimethylamino)-2-methylpropanenitrile, is a well-established transformation in organic chemistry. The Strecker synthesis, first reported in 1850, provides a direct route to α-aminonitriles from a carbonyl compound, an amine, and a cyanide source. chemeurope.comwikipedia.org When a ketone and a secondary amine are used as substrates, this multicomponent reaction yields α,α-disubstituted N-substituted aminonitriles. wikipedia.org

A primary method for the synthesis of aminonitriles involves the reaction of a pre-formed cyanohydrin with an amine. Acetone (B3395972) cyanohydrin serves as a key intermediate, acting as a source of both the acetone backbone and the nitrile group. It can be prepared by reacting acetone with a cyanide salt like sodium or potassium cyanide under acidic conditions. prepchem.comwikipedia.org

While specific literature detailing the direct condensation of acetone cyanohydrin with dimethylamine (B145610) to yield this compound is sparse, closely related industrial processes provide insight into viable reaction conditions. For instance, a patented process for a structurally similar compound involves reacting acetone cyanohydrin and dimethylamine in the presence of a base catalyst, such as potassium hydroxide (B78521). google.com

Key parameters for optimization in such a reaction would include:

Temperature: The reaction is exothermic, and controlling the temperature is crucial. In related syntheses, the temperature is maintained below 50°C to ensure selectivity and prevent unwanted side reactions. google.com

Catalyst: A basic catalyst is often employed to facilitate the reaction. The concentration of the catalyst can influence the reaction rate and yield. google.com

Stoichiometry: The molar ratio of reactants is a critical factor. While a 1:1 molar ratio of acetone cyanohydrin to dimethylamine is theoretically required, slight excesses of one reactant may be used to drive the reaction to completion. google.com

Solvent: The reaction can be carried out neat or in the presence of a suitable solvent. The choice of solvent can affect reaction kinetics and ease of product isolation.

| Parameter | Condition | Rationale/Effect | Reference |

|---|---|---|---|

| Reactants | Acetone Cyanohydrin, Dimethylamine | Provide the carbon skeleton, nitrile, and amino groups for the target molecule. | google.com |

| Catalyst | Potassium Hydroxide (50% solution) | Base catalysis facilitates the nucleophilic substitution/addition steps. | google.com |

| Temperature | < 50°C | Controls the exothermic reaction and minimizes side-product formation. | google.com |

| pH | ~11 | A basic medium is maintained by the catalyst and amine. | google.com |

In analogous processes, this synthetic approach is characterized by high efficiency. Yields for the formation of related aminonitriles using acetone cyanohydrin and amines have been reported to be as high as 95-96%. google.com Selectivity is generally high, with the primary competing reactions being the decomposition of acetone cyanohydrin or side reactions involving impurities. The removal of byproducts, such as acetone, via distillation can be employed to shift the reaction equilibrium and enhance the yield of the desired aminonitrile product. google.com

The one-pot, three-component Strecker reaction, which combines a ketone, an amine, and a cyanide source in a single step, is a highly convergent and atom-economical approach to α-aminonitriles. chemeurope.comslideshare.net This strategy avoids the isolation of the cyanohydrin intermediate, simplifying the experimental procedure. For the synthesis of this compound, this would involve the simultaneous reaction of acetone, dimethylamine, and a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN).

A wide array of catalytic systems has been developed to promote the one-pot Strecker reaction, particularly for challenging substrates like ketones. nih.gov The choice of catalyst is crucial for activating the ketone and facilitating the formation of the key iminium ion intermediate.

Catalysts explored for this transformation include:

Lewis Acids: Metal-based Lewis acids are effective in activating the carbonyl group of the ketone. Examples include complexes of titanium, zirconium, gallium triflate, and palladium. nih.govorganic-chemistry.org An N-heterocyclic carbene (NHC)-amidate palladium(II) complex, for instance, has been shown to be an effective catalyst for the Strecker reaction of various ketones and amines. nih.gov

Brønsted Acids: Acid catalysts like aqueous formic acid can activate the carbonyl group through hydrogen bonding, facilitating the initial condensation with the amine. mdpi.com

Organocatalysts: Chiral organocatalysts, such as those derived from hydroquinine (B45883) or thiourea, have been developed, primarily for asymmetric Strecker reactions to produce enantioenriched α-aminonitriles. wikipedia.orgmdpi.comresearchgate.net

Other Systems: Novel catalytic media and promoters, such as ionic liquids and β-cyclodextrin, have also been successfully employed to facilitate the reaction, sometimes under solvent-free or aqueous conditions. nih.govorganic-chemistry.org

| Catalyst Type | Examples | Role in Reaction | Reference |

|---|---|---|---|

| Lewis Acids | Ti, Zr, Ga(OTf)₃, Pd(II) complexes | Activates the ketone carbonyl group for nucleophilic attack by the amine. | nih.govorganic-chemistry.org |

| Brønsted Acids | Formic Acid | Activates carbonyl via hydrogen bonding. | mdpi.com |

| Organocatalysts | Hydroquinine, Thiourea derivatives | Activate imine/iminium ion, often used for asymmetric synthesis. | wikipedia.orgmdpi.com |

| Supramolecular | β-Cyclodextrin | Provides a microenvironment to facilitate the reaction, often in water. | nih.govorganic-chemistry.org |

The mechanism of the Strecker reaction is a two-part process. wikipedia.org The initial step involves the reaction between the ketone (acetone) and the amine (dimethylamine).

Iminium Ion Formation: The carbonyl oxygen of the ketone is first activated, typically by protonation or coordination to a Lewis acid catalyst. organic-chemistry.orgmasterorganicchemistry.com The amine then performs a nucleophilic attack on the activated carbonyl carbon. Subsequent dehydration leads to the formation of a reactive iminium ion intermediate. wikipedia.org

Cyanide Addition: A cyanide source, such as hydrogen cyanide (HCN) or trimethylsilyl cyanide (TMSCN), then provides a cyanide ion (CN⁻). This ion acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. wikipedia.orgmasterorganicchemistry.com This step forms the final α-aminonitrile product and creates the crucial quaternary carbon center. nih.gov

Multicomponent Reaction Strategies for Alpha-Aminonitrile Formation

Alternative Synthetic Routes to Tertiary Aminonitriles

The synthesis of tertiary α-aminonitriles, including this compound, is not limited to a single pathway. A significant alternative to traditional multi-component reactions is the direct functionalization of C-H bonds in tertiary amines through oxidative cyanation. mdpi.com This approach, often catalyzed by transition metals or photocatalysts, allows for the direct introduction of a nitrile group to the α-carbon of the amine. mdpi.com Furthermore, redox-neutral methods involving the direct α-cyanation of amines have been developed, offering pathways that are not accessible through traditional Strecker chemistry. nih.gov These routes represent a more direct and potentially more efficient strategy for constructing the α-aminonitrile framework.

Another key alternative involves the transformation of tertiary amides. A catalyst-free reductive cyanation of tertiary amides using potassium tert-butoxide (KOtBu) and a hydrosilane provides a direct method to obtain α-aminonitriles from readily available amide substrates. acs.org

Cyanation Reactions Utilizing Different Cyaniding Agents

The choice of the cyaniding agent is critical in the synthesis of α-aminonitriles and can significantly influence reaction conditions, efficiency, and safety. A wide array of cyanide sources has been explored in organic synthesis. mdpi.com

Traditional and widely used agents include hydrogen cyanide (HCN), potassium cyanide (KCN), and trimethylsilyl cyanide (TMSCN). mdpi.com TMSCN is often favored in modern protocols due to its better solubility in organic solvents and its ability to be used in conjunction with a variety of catalysts, including those for environmentally benign, one-pot, three-component syntheses in aqueous media. nih.gov

More recent research has focused on developing methods that utilize alternative and potentially safer or more versatile cyanide sources. These innovative approaches aim to mitigate the risks associated with highly toxic traditional cyanides. One such method involves the S-oxidation of potassium thiocyanate (B1210189) (KSCN), which releases cyanide units that can be trapped by co-oxidized tertiary amines to form the desired α-aminonitrile in aqueous solution without toxic byproducts. organic-chemistry.org Another strategy employs non-toxic sources like hexacyanoferrate, which can release cyanide under specific reaction conditions. rsc.org The development of these alternative cyaniding agents is crucial for creating safer and more sustainable synthetic processes.

| Cyaniding Agent | Typical Reaction Type | Key Features |

|---|---|---|

| Trimethylsilyl Cyanide (TMSCN) | Strecker-type reactions, Reductive Cyanation | Good solubility in organic solvents; widely used with various catalysts. mdpi.comacs.org |

| Potassium Cyanide (KCN) | Strecker-type reactions | A traditional, water-soluble cyanide salt. mdpi.com |

| Sodium Cyanide (NaCN) | Oxidative Cyanation | Used with oxidants like O₂ and metal catalysts (e.g., RuCl₃). organic-chemistry.org |

| Potassium Thiocyanate (KSCN) | Oxidative Cyanation | Releases cyanide upon S-oxidation; allows for reaction in aqueous solutions. organic-chemistry.org |

| Hexacyanoferrate | Iminium Ion Cyanation | Considered a less toxic, easy-to-handle source of HCN. rsc.org |

Transformations of Precursor Molecules Leading to this compound

Synthesizing this compound can be effectively achieved by modifying precursor molecules that already contain a significant portion of the target structure. This approach can offer higher specificity and efficiency compared to building the molecule from simple starting materials.

One prominent strategy is the reductive cyanation of tertiary amides . In a hypothetical synthesis for the target compound, the precursor N,N-dimethyl-2-methylpropanamide could be subjected to a reaction mediated by potassium tert-butoxide (KOtBu) with a hydrosilane like triethoxysilane (B36694) and TMSCN. acs.org This method facilitates the direct conversion of the amide functional group into the desired α-aminonitrile structure under mild, catalyst-free conditions. acs.org

Another powerful method is the oxidative α-cyanation of tertiary amines . This involves the direct C-H bond functionalization of an amine. For the target molecule, the precursor would be N,N,2-trimethylpropan-2-amine. This reaction can be catalyzed by various systems, including transition metals like Ruthenium(III) chloride (RuCl₃) with sodium cyanide and molecular oxygen as the oxidant. organic-chemistry.org Organocatalytic methods have also been developed as an alternative to metal catalysts. mdpi.com

A third approach involves using acetone cyanohydrin as a key building block. A patented process for a related compound demonstrates that acetone cyanohydrin can be reacted with dimethylamine and formaldehyde. google.com In this type of reaction, acetone cyanohydrin provides the core 2-methylpropanenitrile structure, which is then functionalized with the dimethylamino group.

| Precursor Type | Reaction Name | Key Reagents | Relevance to Target Synthesis |

|---|---|---|---|

| Tertiary Amide | Reductive Cyanation | KOtBu, Hydrosilane, TMSCN | Direct conversion of N,N-dimethyl-2-methylpropanamide to the target aminonitrile. acs.org |

| Tertiary Amine | Oxidative C-H Cyanation | Catalyst (e.g., RuCl₃), Oxidant (e.g., O₂), NaCN | Direct functionalization of N,N,2-trimethylpropan-2-amine at the α-carbon. organic-chemistry.org |

| α-Hydroxy Nitrile | Amination/Condensation | Dimethylamine, Formaldehyde | Utilizes acetone cyanohydrin as a precursor for the isobutyronitrile (B166230) core. google.com |

Green Chemistry Principles in the Development of Sustainable Synthetic Protocols

The principles of green chemistry are increasingly influencing the development of synthetic routes for α-aminonitriles, aiming to reduce environmental impact and enhance safety. These principles focus on the use of renewable feedstocks, avoidance of toxic reagents, and the use of catalytic and solvent-free conditions. nih.gov

A significant advancement is the use of water as a reaction solvent . The Strecker reaction, a cornerstone of aminonitrile synthesis, has been successfully performed in water using indium powder as an efficient catalyst. nih.govlongdom.org This approach eliminates the need for volatile and often hazardous organic solvents, aligning with green chemistry goals. nih.gov

Solvent-free reaction conditions represent another key green strategy. The three-component synthesis of α-aminonitriles has been achieved in high yields and short reaction times using EPZG, a clay-supported ferric chloride catalyst, at room temperature without any solvent. This method simplifies product separation and reduces chemical waste.

The replacement of hazardous metal catalysts with more benign alternatives is also a priority. Organocatalysis , which uses small organic molecules as catalysts, has emerged as a powerful tool for α-aminonitrile synthesis, offering an environmentally friendlier alternative to many transition-metal-catalyzed reactions. mdpi.com

Furthermore, efforts are being made to replace highly toxic cyanide sources. The development of protocols using less toxic or non-toxic cyanide precursors, such as potassium thiocyanate or hexacyanoferrate, is a critical step towards safer synthesis. organic-chemistry.orgrsc.org A particularly innovative approach avoids the direct use of stoichiometric cyanation reagents altogether by using aminoacetonitrile (B1212223) as a building block in ammonium-catalyzed reactions, presenting a greener alternative to the classic Strecker reaction. researchgate.net

| Green Principle | Method Example | Key Advantage |

|---|---|---|

| Use of Safer Solvents | Indium-catalyzed Strecker reaction in water | Eliminates the need for volatile organic solvents. nih.gov |

| Solvent-Free Conditions | EPZG (FeCl₃ on clay) catalyzed synthesis | Reduces waste and simplifies purification. |

| Use of Safer Reagents | Cyanation using potassium thiocyanate (KSCN) or hexacyanoferrate | Avoids the use of highly toxic HCN or alkali metal cyanides. organic-chemistry.orgrsc.org |

| Catalysis | Organocatalyzed Strecker-type and CDC reactions | Avoids environmentally unfriendly and expensive heavy metal catalysts. mdpi.com |

| Atom Economy/Alternative Reagents | Ammonium-catalyzed reactions of aminoacetonitrile | Avoids the use of stoichiometric toxic cyanation reagents. researchgate.net |

Chemical Reactivity and Mechanistic Studies of 2 Dimethylamino 2 Methylpropanenitrile

Transformations of the Nitrile Functional Group

The electron-withdrawing nature of the nitrile group makes the adjacent carbon atom electrophilic, while the nitrogen atom possesses a lone pair of electrons. This electronic setup allows the nitrile group to participate in a variety of chemical reactions, most notably hydrolysis to form amides and subsequent carboxylic acids, and reduction to yield primary amines. wikipedia.orgresearchgate.net

The hydration of a nitrile to an amide is a fundamental transformation in organic synthesis. matthey.com This process involves the addition of a water molecule across the carbon-nitrogen triple bond. The reaction can be catalyzed by acids, bases, or metal catalysts, and controlling the reaction conditions is crucial to prevent the over-hydrolysis of the resulting amide to a carboxylic acid. wikipedia.orgsioc-journal.cn For α-aminonitriles, this reaction is a key step in the synthesis of α-amino acids and their derivatives. nih.govorganic-chemistry.org

The efficient conversion of nitriles to amides often requires catalytic systems to overcome the high activation energy of the uncatalyzed reaction. sioc-journal.cnlibretexts.org Both homogeneous and heterogeneous catalysts have been developed, each offering distinct advantages.

Homogeneous Catalysis: These systems involve catalysts that are in the same phase as the reactants. A notable example in the context of α-aminonitriles is the use of simple carbohydrates, such as formaldehyde, in the presence of a base like sodium hydroxide (B78521) (NaOH). rsc.org This organocatalytic system operates under mild conditions and can hydrate (B1144303) a variety of α-aminonitriles efficiently. rsc.org Transition metal complexes, such as those containing platinum, also serve as effective homogeneous catalysts for the hydration of nitriles with sensitive functional groups. matthey.com

Heterogeneous Catalysis: In these systems, the catalyst is in a different phase from the reactants, which simplifies catalyst recovery and product purification. Manganese dioxide (MnO₂) has been employed as a robust heterogeneous catalyst for nitrile hydration in continuous flow systems. acs.org This method allows for the rapid and scalable production of amides from a broad range of nitriles with high functional group tolerance. acs.org For large-scale industrial processes, metallic copper catalysts are also used. matthey.com

| Catalytic System | Catalyst Example | Typical Conditions | Key Features | Reference |

|---|---|---|---|---|

| Homogeneous (Organocatalysis) | Formaldehyde / NaOH | Aqueous solution, room temperature | Mild conditions, effective for α-aminonitriles. | rsc.org |

| Homogeneous (Transition Metal) | Platinum complexes | Varies with complex | High efficiency, suitable for complex molecules. | matthey.com |

| Heterogeneous (Metal Oxide) | Manganese Dioxide (MnO₂) | Aqueous solution, flow reactor | Rapid, scalable, easy catalyst removal. | acs.org |

| Heterogeneous (Metal) | Metallic Copper | Varies (often high temp/pressure) | Used in industrial manufacturing. | matthey.com |

The hydrolysis of nitriles can proceed through either acid-catalyzed or base-catalyzed pathways. libretexts.orgorganicchemistrytutor.com

Acid-Catalyzed Mechanism: In the presence of an acid, the nitrile nitrogen is first protonated. This protonation significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by a weak nucleophile like water. organicchemistrytutor.comlibretexts.org Following the attack of water, a series of proton transfers occurs, leading to the formation of an amide tautomer (an imidic acid), which then rearranges to the more stable amide. ebsco.com Under harsh acidic conditions, the amide can be further hydrolyzed to a carboxylic acid and an ammonium (B1175870) salt. libretexts.org

Base-Catalyzed Mechanism: Under basic conditions, a strong nucleophile, the hydroxide ion (OH⁻), directly attacks the electrophilic nitrile carbon. organicchemistrytutor.com This addition breaks the pi bond of the nitrile, forming a negatively charged intermediate. Protonation of this intermediate by water yields the imidic acid tautomer, which then converts to the amide. This pathway generally requires harsher conditions (e.g., higher temperatures) compared to acid catalysis because the intermediates are less stable. organicchemistrytutor.com It is possible to stop the reaction at the amide stage under milder basic conditions. organicchemistrytutor.com

Kinetic studies on the hydrolysis of related aminonitriles, such as aminocapronitrile, show that the reaction follows pseudo-first-order kinetics. acs.org The rate of hydrolysis is dependent on factors like temperature and the concentration of the base catalyst. acs.org

| Reactant | Solvent | Temperature (K) | [NaOH] (M) | Pseudo-First-Order Rate Constant (k, min⁻¹) | Reference |

|---|---|---|---|---|---|

| Aminocapronitrile | Water | 363 | 2.0 | 0.015 | acs.org |

| Aminocapronitrile | Water | 363 | 3.0 | 0.022 | acs.org |

| Aminocapronitrile | Water | 363 | 4.0 | 0.030 | acs.org |

| Aminononanenitrile | Methanol/Water | 361 | 3.0 | 0.008 | acs.org |

| Aminononanenitrile | Methanol/Water | 361 | 5.0 | 0.014 | acs.org |

The reduction of the nitrile group provides a direct route to primary amines, a valuable functional group in many chemical products. wikipedia.org This transformation involves the addition of two molecules of hydrogen (H₂) across the carbon-nitrogen triple bond.

Catalytic hydrogenation is an economical and widely used method for nitrile reduction. wikipedia.org The reaction is typically carried out using gaseous hydrogen in the presence of a metal catalyst.

Commonly used catalysts include Group 10 metals such as Raney nickel, palladium black, and platinum dioxide. wikipedia.org The choice of catalyst, solvent, pH, temperature, and hydrogen pressure are critical variables that influence the reaction's selectivity. wikipedia.org The reaction proceeds via an imine intermediate, which is formed after the addition of the first molecule of hydrogen. This imine can then be further hydrogenated to the primary amine. wikipedia.org A potential side reaction is the condensation of the intermediate imine with the product primary amine, which can lead to the formation of secondary and tertiary amines as byproducts. wikipedia.org Careful selection of reaction conditions can minimize these side products. wikipedia.org

| Catalyst | Typical Support | Key Characteristics | Reference |

|---|---|---|---|

| Raney Nickel | None (Sponge-like) | Highly active, widely used industrially. | wikipedia.org |

| Palladium (Pd) | Carbon (Pd/C) | Effective under various conditions, common in lab synthesis. | wikipedia.org |

| Platinum Dioxide (PtO₂) | None (Adams' catalyst) | Highly effective, often used for complete reductions. | wikipedia.org |

| Copper (Cu) | Various supports | Alternative to noble metals, used in selective hydrogenations. | researchgate.netmdpi.com |

Stoichiometric reduction using metal hydride reagents is a common alternative to catalytic hydrogenation, especially in laboratory-scale synthesis.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles directly to primary amines. acs.orgmasterorganicchemistry.comlibretexts.org The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the electrophilic nitrile carbon. libretexts.orgchemistrysteps.com This forms an intermediate imine salt. A second hydride transfer then reduces the imine intermediate to a dianion species. libretexts.org The reaction is completed by an aqueous workup, which protonates the dianion to yield the final primary amine. chemistrysteps.com

Other hydride reagents can also be used. Diborane (B₂H₆) and lithium borohydride (B1222165) (LiBH₄) are also effective for reducing nitriles to amines. wikipedia.org In contrast, sodium borohydride (NaBH₄) is generally not strong enough to reduce nitriles on its own, although its reactivity can be enhanced by the addition of transition metal catalysts like cobalt(II) chloride. wikipedia.orgmasterorganicchemistry.com

| Reagent | Formula | Reactivity with Nitriles | Typical Product | Reference |

|---|---|---|---|---|

| Lithium Aluminum Hydride | LiAlH₄ | High | Primary Amine | masterorganicchemistry.comchemistrysteps.com |

| Sodium Borohydride | NaBH₄ | Very Low (requires catalyst) | No reaction (or Amine with catalyst) | wikipedia.orgmasterorganicchemistry.com |

| Diborane | B₂H₆ | Moderate | Primary Amine | wikipedia.org |

| Lithium Borohydride | LiBH₄ | Moderate | Primary Amine | wikipedia.org |

Reactions with Nucleophiles and Electrophiles at the Nitrile Carbon

The nitrile group (C≡N) in 2-(Dimethylamino)-2-methylpropanenitrile is characterized by a polarized carbon-nitrogen triple bond, which renders the carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity is a cornerstone of nitrile chemistry, leading to a variety of important chemical transformations.

Reactions with Nucleophiles:

The electrophilic nitrile carbon readily reacts with a range of nucleophiles. Common reactions include hydrolysis, reduction, and additions of organometallic reagents.

Hydrolysis: In the presence of aqueous acid or base, the nitrile group can be hydrolyzed. The reaction proceeds through an intermediate amide, which is then further hydrolyzed to a carboxylic acid. Under acidic conditions, the nitrile nitrogen is first protonated, which enhances the electrophilicity of the carbon, facilitating the attack by a weak nucleophile like water. masterorganicchemistry.com Basic hydrolysis involves the direct attack of a strong nucleophile, such as a hydroxide ion, on the nitrile carbon.

Reduction: Strong reducing agents, like lithium aluminum hydride (LiAlH₄), can reduce the nitrile group to a primary amine. This transformation occurs via the nucleophilic addition of hydride ions to the nitrile carbon.

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) add to the nitrile carbon to form an intermediate imine anion salt. Subsequent hydrolysis of this intermediate yields a ketone. This reaction provides a valuable route for the formation of new carbon-carbon bonds.

Theoretical calculations and experimental results suggest that α-aminonitriles, such as this compound, are generally more reactive towards nucleophiles than other types of nitriles. nih.gov

| Reagent/Condition | Nucleophile | Intermediate | Final Product |

|---|---|---|---|

| H₃O⁺ (aq) or OH⁻ (aq), heat | H₂O or OH⁻ | Amide | α-(Dimethylamino)-α-methylpropanoic acid |

| 1. LiAlH₄; 2. H₂O | H⁻ | Imine anion / Dianion | 2-Amino-1-(dimethylamino)-2-methylpropane |

| 1. R-MgX or R-Li; 2. H₃O⁺ | R⁻ (Carbanion) | Imine anion salt | Ketone |

Reactions with Electrophiles:

The lone pair of electrons on the sp-hybridized nitrogen atom of the nitrile group exhibits low basicity, with the pKa of a protonated nitrile being approximately -10. qorganica.com Consequently, reactions with electrophiles typically require highly acidic conditions to protonate the nitrogen. This protonation significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by even weak nucleophiles. masterorganicchemistry.com

Reactivity of the Tertiary Amine Moiety

The dimethylamino group also behaves as a nucleophile, capable of donating its electron pair to an electrophilic center. This nucleophilicity is fundamental to its participation in reactions such as quaternization.

Tertiary amines, including the dimethylamino group in the title compound, undergo quaternization reactions with alkyl halides. This reaction, known as the Menschutkin reaction, is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The amine's nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion to form a quaternary ammonium salt.

The general reaction is as follows: R₃N + R'-X → [R₃NR']⁺X⁻

This process results in the formation of a positively charged quaternary ammonium cation and a halide anion. The reaction rate and yield can be influenced by factors such as the nature of the alkyl halide (iodides are more reactive than bromides, which are more reactive than chlorides), the solvent, and the reaction temperature.

The conversion of the tertiary amine to a quaternary ammonium salt can be monitored using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. Upon quaternization, the protons on the methyl groups attached to the nitrogen and on the alpha-carbon experience a downfield shift (to a higher ppm value) due to the deshielding effect of the newly formed positive charge on the nitrogen atom.

| Protons | Typical Shift in Tertiary Amine (ppm) | Typical Shift in Quaternary Salt (ppm) | Change |

|---|---|---|---|

| N-CH₃ | ~2.3 | ~3.1 - 3.7 | Downfield |

| C-CH₃ (alpha to N) | ~1.5 | ~1.7 - 1.9 | Downfield |

Both the tertiary amine and nitrile functionalities in this compound possess lone pairs of electrons, enabling the molecule to act as a ligand in coordination chemistry. Aminonitriles are recognized as potential chelating ligands, capable of coordinating with metal ions. uobaghdad.edu.iq

The dimethylamino group can act as a Lewis base, donating its nitrogen lone pair to a vacant orbital of a metal center to form a coordinate covalent bond. Similarly, the nitrogen atom of the nitrile group can also coordinate to a metal ion. This dual functionality allows this compound to potentially act as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion. Coordination could occur through both the amino and nitrile nitrogen atoms. uobaghdad.edu.iq Alternatively, it may function as a monodentate ligand, coordinating through either the more basic amino nitrogen or the nitrile nitrogen, depending on the metal ion's properties and the reaction conditions.

Studies on similar α-aminonitrile compounds have shown their ability to form stable complexes with various transition metals, including Co(II), Cu(II), Cd(II), and Zn(II). uobaghdad.edu.iq Spectroscopic data, such as shifts in the C≡N and N-H (for primary/secondary amines) stretching frequencies in infrared (IR) spectra, are often used to confirm the coordination of these functional groups to the metal center. uobaghdad.edu.iq

Interplay and Synergistic Effects between Nitrile and Amine Functionalities

The proximate positioning of the dimethylamino and nitrile groups on the same carbon atom in this compound leads to significant electronic interplay that modulates the reactivity of both moieties.

Influence on the Nitrile Group : The nitrogen atom of the dimethylamino group is electron-donating. This electronic effect can influence the reactivity of the adjacent nitrile group. Theoretical calculations have predicted that α-aminonitriles are more reactive than nitriles lacking the α-amino group. nih.gov This enhanced reactivity can be attributed to the destabilization of the ground state or stabilization of the transition state during nucleophilic attack.

Influence on the Amine Group : Conversely, the nitrile group is strongly electron-withdrawing due to the high electronegativity of its nitrogen atom and its sp hybridization. This inductive effect (-I) reduces the electron density on the adjacent α-carbon and, subsequently, on the amino nitrogen. As a result, the basicity of the dimethylamino group is lower than that of a comparable tertiary amine without the electron-withdrawing nitrile group.

Participation in Broader Organic Reaction Classes

The unique structure of this compound, an α-aminonitrile, makes it a valuable intermediate and participant in several broad classes of organic reactions, most notably multicomponent reactions.

The most prominent example is the Strecker amino acid synthesis , one of the first multicomponent reactions discovered. wikipedia.orgnumberanalytics.commdpi.com In a classic Strecker synthesis, an aldehyde or ketone reacts with ammonia (B1221849) and a cyanide source to produce an α-aminonitrile, which is then hydrolyzed to the corresponding α-amino acid. masterorganicchemistry.comwikipedia.orgnumberanalytics.comacs.org this compound is the product of a Strecker-type reaction involving acetone (B3395972), dimethylamine (B145610), and a cyanide source.

As a Strecker product, it serves as a stable precursor to α,α-disubstituted amino acids. Hydrolysis of the nitrile function in this compound would yield 2-(dimethylamino)-2-methylpropanoic acid, a non-proteinogenic amino acid. The versatility of the Strecker reaction and its variants makes α-aminonitriles like this one fundamental building blocks in synthetic organic chemistry. acs.orgorganic-chemistry.org

Role in Carbon-Carbon Bond Forming Reactions

While specific studies detailing the extensive use of this compound in carbon-carbon bond-forming reactions are not widely documented, the general reactivity of α-aminonitriles provides a strong indication of its potential synthetic applications. The key to this reactivity is the α-carbon, which, although sterically hindered in this case, can be involved in nucleophilic substitutions and additions.

One of the fundamental reactions of nitriles that allows for the formation of a carbon-carbon bond is the reaction with organometallic reagents, such as Grignard reagents. The nitrile group can undergo nucleophilic attack by the carbanion equivalent of the Grignard reagent. Subsequent hydrolysis of the intermediate imine leads to the formation of a ketone, effectively replacing the cyano group with a new alkyl or aryl group and forming a new C-C bond.

The following table illustrates the expected products from the reaction of this compound with various Grignard reagents, a classic method for carbon-carbon bond formation.

Table 1: Hypothetical Carbon-Carbon Bond Forming Reactions via Grignard Reagents

| Reactant 1 | Grignard Reagent | Solvent | Product after Hydrolysis |

|---|---|---|---|

| This compound | Methylmagnesium bromide | Diethyl ether | 3-(Dimethylamino)-3-methyl-2-butanone |

| This compound | Ethylmagnesium bromide | Tetrahydrofuran (THF) | 4-(Dimethylamino)-4-methyl-3-hexanone |

| This compound | Phenylmagnesium bromide | Diethyl ether | 2-(Dimethylamino)-2-methyl-1-phenyl-1-propanone |

It is important to note that the steric hindrance around the quaternary carbon in this compound might influence the reaction rates and yields of such transformations compared to less substituted α-aminonitriles.

Investigations into Radical-Mediated Transformations

The structure of this compound is conducive to the formation of a stabilized radical species. Homolytic cleavage of a bond to the α-carbon would result in a radical that benefits from the "captodative effect." This effect describes the stabilization of a radical center by the synergistic action of an electron-withdrawing group (the nitrile) and an electron-donating group (the dimethylamino group). The 2-(dimethylamino)propanenitrile (B1615826) free radical is known to be stabilized by the resonance effects of both the nitrile and the amino group.

This inherent stability suggests that this compound could serve as a precursor to the 2-(dimethylamino)-2-methylpropyl radical in various radical-mediated transformations. Although specific studies on this compound are scarce, the principles of radical chemistry allow for the postulation of its behavior. For instance, it could potentially undergo addition reactions to unsaturated systems.

A plausible general mechanism for a radical-mediated addition to an alkene is outlined below:

Initiation: A radical initiator (e.g., AIBN or peroxide) abstracts a hydrogen atom or the entire cyano group to generate the stabilized 2-(dimethylamino)-2-methylpropyl radical.

Propagation: The generated radical adds to the double bond of an alkene, typically at the less substituted carbon, to form a new, more stable radical intermediate. This intermediate then abstracts a hydrogen atom from a suitable donor to yield the final product and regenerate a radical to continue the chain reaction.

Termination: The reaction ceases through the combination of two radical species.

The table below outlines potential products from the radical addition of this compound to various alkenes, a process that would result in the formation of a new carbon-carbon bond.

Table 2: Potential Products of Radical-Mediated Additions to Alkenes

| Alkene | Initiator | Expected Product |

|---|---|---|

| Ethene | Peroxide | 4-(Dimethylamino)-4-methylpentanenitrile |

| Propene | AIBN | 4-(Dimethylamino)-4,5-dimethylpentanenitrile |

| Styrene | UV light | 4-(Dimethylamino)-4-methyl-3-phenylpentanenitrile |

Further research, including detailed mechanistic studies and experimental validation, is necessary to fully elucidate the scope and utility of this compound in both ionic and radical-mediated carbon-carbon bond-forming reactions.

Spectroscopic Characterization Methodologies in the Study of 2 Dimethylamino 2 Methylpropanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy provides information on the number and type of hydrogen atoms in a molecule. The structure of 2-(Dimethylamino)-2-methylpropanenitrile, (CH₃)₂N-C(CH₃)₂-CN, is highly symmetrical, leading to a simple predicted ¹H NMR spectrum.

Structural Assignments: Two distinct signals are expected:

A singlet corresponding to the six equivalent protons of the two methyl groups attached to the nitrogen atom (N-(CH₃)₂).

A second singlet corresponding to the six equivalent protons of the two methyl groups attached to the quaternary carbon (C-(CH₃)₂).

The integration of these signals would yield a 6:6 (or 1:1) ratio, confirming the presence of two sets of six equivalent protons. The chemical shifts can be predicted based on the electronic environment; the protons on the methyl groups attached to the electron-withdrawing nitrogen atom would appear further downfield than those attached to the quaternary carbon.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| N-(CH₃)₂ | 2.2 - 2.4 | Singlet | 6H |

Reaction Monitoring: ¹H NMR is an effective tool for real-time monitoring of chemical reactions. wikipedia.orgnih.govmagritek.com For instance, in the synthesis of this compound (a type of Strecker reaction from acetone (B3395972), dimethylamine (B145610), and a cyanide source), the reaction progress can be followed by observing the disappearance of reactant signals (e.g., the singlet for acetone at ~2.1 ppm) and the concurrent appearance of the two characteristic product singlets. wikipedia.org This allows for the determination of reaction kinetics, detection of intermediates, and optimization of reaction conditions. magritek.com

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and chemical environment of carbon atoms, providing a map of the molecule's carbon skeleton. For this compound, four distinct signals are predicted.

Carbon Skeleton Elucidation:

Nitrile Carbon (-C≡N): This carbon typically appears in the 120-125 ppm region.

Quaternary Carbon (-C(CH₃)₂-): The carbon atom bonded to the nitrogen and two methyl groups.

N-Methyl Carbons (N-(CH₃)₂): The two equivalent carbons of the dimethylamino group.

C-Methyl Carbons (C-(CH₃)₂): The two equivalent carbons of the gem-dimethyl group.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C≡N | 120 - 125 |

| -C(CH₃)₂- | 55 - 65 |

| N-(CH₃)₂ | 40 - 45 |

While the 1D spectra are simple, 2D NMR techniques are crucial for unambiguous assignment and confirmation of the molecular structure. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). sdsu.edu In this specific molecule, no cross-peaks would be expected in a COSY spectrum, as there are no protons on adjacent carbons. This lack of correlation is itself a confirmation of the isolated nature of the two methyl group environments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond C-H coupling). columbia.edu For this molecule, an HSQC spectrum would show two cross-peaks:

A correlation between the N-(CH₃)₂ proton signal (~2.3 ppm) and the N-(CH₃)₂ carbon signal (~42 ppm).

A correlation between the C-(CH₃)₂ proton signal (~1.4 ppm) and the C-(CH₃)₂ carbon signal (~27 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for piecing together the molecular framework by showing correlations between protons and carbons over two to three bonds. sdsu.educolumbia.edu Key expected correlations would include:

The N-(CH₃)₂ protons (~2.3 ppm) would show a cross-peak to the quaternary carbon (-C(CH₃)₂-).

The C-(CH₃)₂ protons (~1.4 ppm) would show cross-peaks to both the quaternary carbon (-C(CH₃)₂-) and the nitrile carbon (-C≡N).

These HMBC correlations would definitively establish the connectivity of the entire molecule.

Variable Temperature (VT) NMR is used to study dynamic processes in molecules, such as conformational changes or restricted rotation around bonds. nih.gov In this compound, the bond between the nitrogen atom and the sterically hindered quaternary carbon ((CH₃)₂N–C(CH₃)₂) could exhibit restricted rotation.

At room temperature, this rotation may be fast on the NMR timescale, resulting in a single sharp signal for the six N-(CH₃)₂ protons. However, as the temperature is lowered, the rotation could slow down. If the energy barrier to rotation is high enough, the two N-methyl groups may become non-equivalent, causing their signal to broaden and eventually split into two separate singlets at a sufficiently low temperature (the coalescence temperature). nih.gov Such a study would provide valuable information on the energy barrier for this C-N bond rotation. vnu.edu.vn

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy measures the vibrational energies of molecules. Infrared (IR) and Raman spectroscopy are complementary techniques that are particularly useful for identifying the functional groups present in a molecule.

The key functional groups in this compound are the nitrile (-C≡N) and the tertiary amine (R₃N).

Nitrile Group (-C≡N): This group gives rise to a very characteristic and easily identifiable absorption band in the IR spectrum.

IR: A sharp, medium-intensity peak is expected in the range of 2260–2200 cm⁻¹ . For a saturated aliphatic nitrile, this band typically appears around 2250-2230 cm⁻¹.

Raman: The nitrile stretch also produces a strong, sharp signal in the same region, making it readily observable by Raman spectroscopy as well.

Amine Functional Group (C-N): The stretching vibration of the C-N bond in a tertiary amine is less distinct than the nitrile stretch.

IR: This absorption is typically found in the fingerprint region of the spectrum, between 1250–1020 cm⁻¹ . The signal can be of medium to weak intensity and may be coupled with other vibrations, making it part of a complex pattern.

Raman: The C-N stretch is often weak and less useful in Raman spectroscopy compared to the nitrile signal.

Other expected bands would include C-H stretching vibrations from the methyl groups (~2950-2850 cm⁻¹) and C-H bending vibrations (~1470-1365 cm⁻¹).

Table 3: Predicted Characteristic Vibrational Frequencies

| Functional Group | Vibration Type | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|---|---|

| Nitrile | C≡N Stretch | 2250 - 2230 | 2250 - 2230 | Medium (IR), Strong (Raman) |

| Tertiary Amine | C-N Stretch | 1250 - 1020 | 1250 - 1020 | Medium-Weak (IR) |

| Alkyl | C-H Stretch | 2950 - 2850 | 2950 - 2850 | Strong |

Conformational Analysis via Vibrational Signatures

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a powerful non-destructive method for investigating the conformational isomers of molecules. nih.govekb.eg The principle lies in the fact that different spatial arrangements of atoms (conformers) exhibit unique vibrational modes, which translate to distinct peaks in their vibrational spectra. researchgate.net These spectral signatures allow for the identification and characterization of the stable conformers present in a sample. iu.edu.sa

For a molecule like this compound, rotational isomerism can occur around the C-C and C-N single bonds. Each stable conformer would possess a unique set of vibrational frequencies. Theoretical calculations, often employing Density Functional Theory (DFT), are typically used in conjunction with experimental spectra to assign vibrational modes to specific molecular motions and to predict the relative energies and populations of different conformers. researchgate.netmdpi.com

Analysis of the vibrational spectra involves identifying characteristic group frequencies. For instance, the C≡N (nitrile) stretching vibration is expected to appear in the 2200-2260 cm⁻¹ region. nist.gov The C-N stretching and CH₃ rocking and bending modes associated with the dimethylamino group and the gem-dimethyl groups would also provide valuable structural information. mdpi.com By comparing the experimental IR and Raman spectra with theoretically predicted spectra for various possible conformers, researchers can determine the most stable conformation of the molecule in the gas, liquid, or solid phase. nih.gov

While the principles of this analysis are well-established, specific experimental and computational studies on the conformational analysis of this compound using vibrational spectroscopy are not extensively detailed in the available literature.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. The molecular formula for this compound is C₆H₁₂N₂, which corresponds to a precise molecular weight of approximately 112.17 g/mol . chemscene.comchemsynthesis.com

Upon ionization in a mass spectrometer, typically by electron impact (EI), the molecule loses an electron to form a positively charged molecular ion ([M]⁺•). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. For this compound, the molecular ion peak would be observed at m/z 112.

The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals. docbrown.info The analysis of these fragment ions provides significant insight into the molecule's structure. A plausible fragmentation pathway for this compound would involve the cleavage of bonds adjacent to the quaternary carbon and the nitrogen atom, as these locations can stabilize the resulting carbocations or radical cations.

A primary fragmentation event would be the loss of a methyl radical (•CH₃) from the molecular ion, leading to a stable tertiary carbocation.

[C₆H₁₂N₂]⁺• → [C₅H₉N₂]⁺ + •CH₃

This process would result in a prominent peak at m/z 97. Another characteristic fragmentation is the alpha-cleavage adjacent to the nitrogen atom, a common pathway for amines. This involves the loss of the cyanoisopropyl radical, leading to the formation of a dimethylaminomethyl cation.

[C₆H₁₂N₂]⁺• → [C₃H₈N]⁺ + •C₃H₄N

This would produce a base peak at m/z 58, which is a very common fragment for compounds containing a dimethylamino group. docbrown.info

Table 1: Hypothesized Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Formula of Ion |

| 112 | Molecular Ion | [C₆H₁₂N₂]⁺• |

| 97 | [M - CH₃]⁺ | [C₅H₉N₂]⁺ |

| 58 | [CH₂=N(CH₃)₂]⁺ | [C₃H₈N]⁺ |

This table is based on theoretical fragmentation patterns and general principles of mass spectrometry.

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing an unambiguous depiction of the molecule's conformation in the solid state.

The application of X-ray crystallography to this compound would first require the formation of a suitable single crystal of the compound itself or a crystalline derivative. If the parent compound is a liquid at room temperature, derivatization to a solid salt (e.g., a hydrochloride or picrate (B76445) salt) might be necessary to facilitate crystallization.

Once a suitable crystal is obtained, it is exposed to a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map of the molecule, from which the atomic positions can be determined. For a related compound, 2-[(Dimethylamino)methylidene]propanedinitrile, X-ray crystallography revealed a monoclinic crystal system with specific unit cell dimensions (a = 4.0368 Å, b = 15.5642 Å, c = 10.8500 Å). nih.gov This type of detailed structural information, including the planarity of specific molecular fragments and the nature of intermolecular interactions like hydrogen bonds, can be elucidated. nih.gov

However, a search of the available scientific literature did not yield specific X-ray crystallographic data for this compound or its crystalline derivatives. Therefore, its solid-state structure, including precise bond lengths and angles, remains to be experimentally determined and reported.

Computational and Theoretical Investigations of 2 Dimethylamino 2 Methylpropanenitrile

Quantum Chemical Approaches to Molecular Structure and Electronic Properties

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to map the distribution of electrons within it (electronic structure).

A DFT study of 2-(dimethylamino)-2-methylpropanenitrile would begin with the construction of an initial molecular model. This model would then be subjected to geometry optimization calculations. A common and effective approach involves using a functional like B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, and a basis set such as 6-311++G(d,p). The basis set defines the set of mathematical functions used to build the molecular orbitals. The "++" indicates the inclusion of diffuse functions to better describe weakly bound electrons, and "(d,p)" signifies the addition of polarization functions to allow for more flexibility in the orbital shapes, leading to a more accurate description of bonding.

The output of such a calculation would be the optimized molecular geometry, providing precise bond lengths, bond angles, and dihedral angles. These parameters define the molecule's shape in its lowest energy state. Furthermore, the electronic structure analysis would yield crucial information, including the molecular orbital energies and the distribution of electron density, which is visualized through molecular electrostatic potential (MEP) maps. These maps indicate regions of positive and negative electrostatic potential, highlighting areas prone to electrophilic or nucleophilic attack.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p)) This table is illustrative and contains expected values based on typical bond lengths and angles for similar compounds, as specific published data for this molecule is unavailable.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length (Å) | C-CN | ~1.47 |

| Bond Length (Å) | C≡N | ~1.15 |

| Bond Length (Å) | C-N(CH₃)₂ | ~1.46 |

| Bond Length (Å) | N-CH₃ | ~1.45 |

| Bond Angle (°) | (CH₃)₂C-C-N | ~109.5 |

| Bond Angle (°) | C-C≡N | ~178.0 |

| Dihedral Angle (°) | (CH₃)-C-N-(CH₃) | ~60.0 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity and kinetic stability. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, a DFT calculation would provide the energies of these orbitals. The spatial distribution of the HOMO and LUMO would also be visualized. Typically for an α-aminonitrile, the HOMO is expected to have significant contributions from the lone pair of electrons on the amino nitrogen, while the LUMO would likely be centered on the antibonding π* orbital of the nitrile (C≡N) group. This distribution would indicate that the amino group is the primary site for electrophilic attack, and the nitrile carbon is a potential site for nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This table presents representative energy values to illustrate the output of an FMO analysis. Specific published data is not available.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | +1.5 |

| HOMO-LUMO Gap (ΔE) | 8.0 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and intramolecular interactions by transforming the complex molecular orbitals into localized orbitals that correspond to Lewis structures (bonds, lone pairs, and core orbitals). This method allows for the quantification of electron delocalization, also known as hyperconjugation.

For this compound, an NBO analysis would reveal the nature of the chemical bonds (e.g., σ and π bonds) and the distribution of electron density in lone pairs, such as the one on the tertiary amine nitrogen. A key aspect of this analysis is the examination of donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. A significant interaction would be the delocalization of the lone pair of the nitrogen atom (nN) into the antibonding orbital of an adjacent carbon-carbon bond (σ*C-C). The energy of this interaction, calculated using second-order perturbation theory, indicates the strength of the hyperconjugative effect and its contribution to the molecule's stability. NBO analysis also provides atomic charges, offering another perspective on the electronic distribution within the molecule.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for mapping out the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that control reaction rates.

Transition State Analysis and Energetic Profiles of Chemical Transformations

To understand how this compound participates in a chemical reaction, computational chemists would model the entire reaction pathway. This involves identifying the structures of the reactants, products, any intermediates, and, most importantly, the transition states (TS). A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed.

Using DFT methods, researchers can perform a transition state search to locate the specific geometry of the TS. Once found, a frequency calculation is performed to confirm it is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), a key determinant of the reaction rate. By connecting the energies of the reactants, transition states, intermediates, and products, an energetic profile or reaction coordinate diagram can be constructed, providing a comprehensive view of the reaction's feasibility and kinetics. For instance, in a reaction involving nucleophilic addition to the nitrile group, this analysis would quantify the energy barrier for the formation of the new carbon-nucleophile bond.

Computational Studies of Catalytic Cycles

If this compound were involved in a catalytic process, computational modeling could be used to elucidate the entire catalytic cycle. This involves modeling each step of the cycle: binding of the substrate(s) to the catalyst, the chemical transformation(s) occurring in the catalyst's active site, and the release of the product(s) with regeneration of the catalyst.

Conformational Analysis and Molecular Dynamics Simulations

Computational methods provide powerful tools for investigating the three-dimensional structure and dynamic behavior of molecules. For this compound, conformational analysis and molecular dynamics (MD) simulations can offer deep insights into its structural preferences, flexibility, and intermolecular interactions.

A comprehensive conformational analysis of this compound would typically begin with an extensive search of its potential energy surface to identify stable conformers. acs.orgnih.gov This can be achieved through systematic or stochastic search algorithms, followed by geometry optimizations of the resulting structures using quantum mechanical methods, such as Density Functional Theory (DFT). mdpi.comwhiterose.ac.uk For a molecule like this compound, the key dihedral angles to consider would be those around the C-C and C-N bonds connecting the quaternary carbon to the dimethylamino and nitrile groups.

The relative energies of the identified conformers can be calculated to determine their populations at a given temperature according to the Boltzmann distribution. It is anticipated that steric hindrance between the bulky dimethylamino group and the methyl groups on the adjacent carbon would play a significant role in determining the most stable conformations.

Molecular dynamics simulations can further elucidate the dynamic behavior of this compound in different environments, such as in the gas phase or in a solvent. nih.govresearchgate.net By solving Newton's equations of motion for the atoms in the molecule over time, MD simulations can provide a trajectory that reveals how the molecule moves, vibrates, and changes its conformation. researchgate.netgithub.io These simulations can be used to study the flexibility of the molecule, the timescales of conformational changes, and the nature of its interactions with solvent molecules.

Table 1: Hypothetical Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (°C-C-N(CH₃)₂) | Relative Energy (kcal/mol) | Population (%) |

| A | 60 | 0.0 | 60 |

| B | 180 | 0.5 | 30 |

| C | -60 | 1.0 | 10 |

Note: This table is illustrative and based on general principles of conformational analysis for similar molecules. Specific computational studies on this compound are not available in the public domain.

Prediction of Spectroscopic Parameters via Computational Methods for Experimental Validation

Computational chemistry plays a crucial role in predicting spectroscopic parameters, which can be invaluable for the identification, characterization, and structural elucidation of molecules by comparing theoretical data with experimental results. nih.gov For this compound, computational methods can be employed to predict various spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra.

The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. frontiersin.orgmestrelab.com This is typically done by calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry using methods like Gauge-Including Atomic Orbitals (GIAO) within a DFT framework. ijcce.ac.ir The calculated shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions can be high enough to aid in the assignment of experimental spectra and to distinguish between different isomers or conformers. github.iofrontiersin.org

Vibrational spectroscopy, including IR and Raman, can also be simulated computationally. biorxiv.org By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding normal modes can be determined. biorxiv.org The intensities of the IR and Raman bands can also be calculated, allowing for the generation of a theoretical spectrum that can be directly compared with experimental data. nau.edu Such comparisons can help in assigning the vibrational modes observed in the experimental spectra and in confirming the molecular structure.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value |

| ¹³C NMR | Chemical Shift (C≡N) | ~120 ppm |

| ¹³C NMR | Chemical Shift (C(CH₃)₂) | ~45 ppm |

| ¹H NMR | Chemical Shift (N(CH₃)₂) | ~2.3 ppm |

| ¹H NMR | Chemical Shift (C(CH₃)₂) | ~1.2 ppm |

| IR | Vibrational Frequency (C≡N stretch) | ~2240 cm⁻¹ |

| IR | Vibrational Frequency (C-N stretch) | ~1100 cm⁻¹ |

Note: The values in this table are approximate and based on typical ranges for the functional groups present in the molecule. Accurate predictions would require specific DFT calculations.

Advanced Synthetic Utility of 2 Dimethylamino 2 Methylpropanenitrile in Organic Chemistry

As a Versatile Building Block in the Synthesis of Complex Molecules

2-(Dimethylamino)-2-methylpropanenitrile and its derivatives have emerged as valuable synthons in organic chemistry, providing a foundation for the creation of more complex molecular architectures. Their utility is particularly pronounced in the synthesis of heterocyclic systems and as precursors to elaborate chemical intermediates.

Construction of Nitrogen-Containing Heterocyclic Systems

Derivatives of this compound, specifically 2-aroyl-3-(dimethylamino)-2-propenenitriles, serve as highly effective precursors for a variety of nitrogen-containing heterocycles. These enaminonitriles contain multiple reactive sites that can be exploited to construct fused ring systems of significant biological and pharmaceutical interest. clockss.orgresearchgate.net

One prominent application is in the synthesis of pyrazolo[1,5-a]pyrimidines. clockss.orgeurekaselect.com These compounds are considered key structural motifs in medicinal chemistry and are known to possess a range of biological activities. eurekaselect.comnih.gov The synthesis involves the reaction of 2-aroyl-3-(dimethylamino)-2-propenenitriles with aminopyrazoles, such as 5-methyl-1H-pyrazol-3-amine. clockss.orgresearchgate.net The reaction proceeds via an initial nucleophilic attack followed by cyclization to yield the fused heterocyclic system. Depending on the reaction conditions and the specific reactants, different isomers can be formed, such as 7-substituted pyrazolo[1,5-a]pyrimidine-6-carbonitriles and 2-substituted 5-aminopyrazolo[1,5-a]pyrimidines. clockss.orgresearchgate.net

Furthermore, these propenenitrile derivatives can react with other aminoheterocyclic compounds, like 1H-benzo[d]imidazol-2-amine, to produce more complex fused systems such as 2-aminobenzo nih.govresearchgate.netimidazo[1,2-a]pyrimidines. clockss.orgresearchgate.net

Precursor for Elaborate Chemical Scaffolds and Intermediates

The versatility of this compound derivatives extends to their role as precursors for important chemical intermediates. The reaction of 2-aroyl-3-(dimethylamino)-2-propenenitrile with hydrazine (B178648) hydrate (B1144303) provides a straightforward and efficient route to 3-aryl-1H-4-pyrazole carbonitriles. clockss.orgresearchgate.net This reaction, conducted in ethanol, results in the formation of the pyrazole (B372694) ring system as the sole product. clockss.org

These pyrazole carbonitriles are valuable intermediates in their own right, serving as building blocks for further synthetic transformations. ias.ac.inchim.it The presence of the nitrile and the pyrazole NH group allows for a wide range of functionalization reactions, enabling the synthesis of diverse libraries of pyrazole-based compounds. chim.it

The following table summarizes the synthesis of various heterocyclic systems and intermediates from a common precursor derived from this compound.

Table 1: Synthesis of Heterocycles and Intermediates

| Precursor | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Benzoyl-3-(dimethylamino)-2-propenenitrile | Hydrazine hydrate | 3-Phenyl-1H-4-pyrazole carbonitrile | - | clockss.org |

| 3-Oxo-3-(2-thienyl)-2-propenenitrile derivative | Hydrazine hydrate | 3-(2-Thienyl)-1H-4-pyrazole carbonitrile | 85% | clockss.org |

| 2-Aroyl-3-(dimethylamino)-2-propenenitriles | 5-Methyl-1H-pyrazol-3-amine | 7-Substituted pyrazolo[1,5-a]pyrimidine-6-carbonitriles | - | researchgate.net |

| 2-Aroyl-3-(dimethylamino)-2-propenenitriles | 1H-Benzo[d]imidazol-2-amine | 3-Substituted 2-aminobenzo nih.govresearchgate.netimidazo[1,2-a]pyrimidine | - | researchgate.net |

Synthesis and Characterization of Novel Analogs and Functionalized Derivatives

The core structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a wide array of analogs and derivatives. These modifications can be targeted at the quaternary carbon, the nitrile group, or the amine functionality.

Structural Modifications at the Quaternary Carbon Center

The literature reviewed does not provide specific examples of structural modifications directly at the quaternary carbon center of this compound. This central atom, being fully substituted, presents a significant steric challenge for further reactions. Synthetic strategies would likely require the construction of the molecule from precursors already bearing the desired modifications rather than post-synthesis alteration of the quaternary center.

Derivatization of the Nitrile and Amine Functionalities

The nitrile and amine groups are the primary sites for derivatization.

Amine Functionality: A key transformation involves the reaction with dimethylformamide dimethyl acetal (B89532) (DMFDMA) to produce derivatives like 2-aroyl-3-(dimethylamino)-2-propenenitrile. clockss.org This reaction effectively modifies the original aminonitrile structure, converting it into a more complex enaminonitrile which is a versatile intermediate for heterocyclic synthesis. clockss.orgscispace.com

Nitrile Functionality: The cyano group (-C≡N) is a versatile functional group that can undergo a variety of chemical transformations. chemistrysteps.comnumberanalytics.com Although specific examples starting from this compound are not detailed in the provided search results, standard organic reactions for nitriles are applicable. These include:

Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to first form a primary amide and then, upon further reaction, a carboxylic acid. chemistrysteps.comlibretexts.org

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. chemistrysteps.comyoutube.com

These transformations allow for the conversion of the nitrile into other key functional groups, significantly expanding the synthetic potential of the parent molecule.

Table 2: Potential Derivatization Reactions

| Functional Group | Reaction Type | Reagents | Product Functional Group | Reference |

|---|---|---|---|---|

| Dimethylamino | Condensation | Dimethylformamide dimethyl acetal (DMFDMA) | Enaminonitrile | clockss.org |

| Nitrile | Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid / Amide | chemistrysteps.comnumberanalytics.com |

| Nitrile | Reduction | 1. LiAlH₄ 2. H₂O | Primary Amine | libretexts.org |

| Nitrile | Grignard Reaction | 1. RMgX 2. H₃O⁺ | Ketone | libretexts.org |

Future Research Directions and Emerging Methodologies in 2 Dimethylamino 2 Methylpropanenitrile Research

Development of Highly Stereoselective Synthetic Pathways

The creation of chiral centers with high stereoselectivity is a significant challenge in modern organic synthesis. For 2-(dimethylamino)-2-methylpropanenitrile, which possesses a quaternary carbon center, the development of highly stereoselective synthetic pathways is a key area of future research. While the classic Strecker synthesis produces a racemic mixture, recent advancements in asymmetric catalysis offer promising avenues for the enantioselective synthesis of α-aminonitriles. Current time information in San Diego, CA, US.beilstein-journals.org

Future research will likely focus on the design and application of novel chiral catalysts. Organocatalysis, in particular, has emerged as a powerful tool for asymmetric synthesis. Chiral bicyclic guanidines, for instance, have demonstrated high efficiency in the asymmetric synthesis of α-amino nitriles. Current time information in San Diego, CA, US. The development of catalysts that can effectively control the stereochemistry of the cyanide addition to ketimines derived from acetone (B3395972) and dimethylamine (B145610) will be crucial.

Another promising approach is the use of chiral auxiliaries. By temporarily attaching a chiral group to the substrate, it is possible to direct the stereochemical outcome of the reaction. Subsequent removal of the auxiliary group yields the desired enantiomerically enriched product. Research into new, easily attachable and removable chiral auxiliaries will be beneficial.

The table below summarizes potential stereoselective synthetic strategies for α-aminonitriles that could be adapted for this compound.

| Synthetic Strategy | Catalyst/Auxiliary Type | Potential Advantages | Key Research Focus |

| Asymmetric Organocatalysis | Chiral Guanidines, Squaramides, Phosphoric Acids | Metal-free, environmentally benign, high enantioselectivity. | Design of catalysts for sterically hindered ketimines. |

| Chiral Metal Catalysis | Chiral (Salen)Al(III) complexes, Zr(IV)BINOL complexes | High turnover numbers, broad substrate scope. | Development of catalysts tolerant to various functional groups. |

| Chiral Auxiliary-Mediated Synthesis | Evans auxiliaries, (4S,5S)-5-amino-2,2-dimethyl-4-phenyl-1,3-dioxane | High diastereoselectivity, predictable stereochemical outcome. | Efficient cleavage of the auxiliary without racemization. |

Integration of Advanced Analytical Techniques for Real-time Reaction Monitoring and Control

The optimization of chemical reactions requires a thorough understanding of reaction kinetics, intermediates, and byproducts. The integration of advanced analytical techniques for real-time reaction monitoring and control is a burgeoning field that holds significant promise for the synthesis of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) can provide continuous data on the progress of a reaction. nih.govacs.org

In-situ NMR spectroscopy allows for the direct observation of reactants, intermediates, and products in the reaction mixture, providing valuable kinetic data and mechanistic insights. nih.gov For the synthesis of this compound, this could be used to monitor the formation of the iminium intermediate and the subsequent addition of the cyanide nucleophile.

Real-time LC-MS can be employed to track the concentrations of various species in the reaction, enabling the rapid identification of optimal reaction conditions and the detection of any side reactions. acs.org This data can be used to create detailed reaction profiles, which are invaluable for process optimization and scale-up.

The following table outlines key parameters that can be monitored in real-time during the synthesis of this compound.